Product packaging for 3-Bromo-2-methoxyprop-1-ene(Cat. No.:CAS No. 26562-24-3)

3-Bromo-2-methoxyprop-1-ene

Cat. No.: B1625411
CAS No.: 26562-24-3
M. Wt: 151 g/mol
InChI Key: MALRJHQIKRJCMN-UHFFFAOYSA-N
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Description

Significance of Allylic Halides and Vinyl Ethers in Synthetic Strategies

Allylic halides and vinyl ethers are two classes of organic compounds that serve as powerful intermediates in synthesis. Allylic halides are characterized by a halogen atom bonded to an sp³-hybridized carbon adjacent to a carbon-carbon double bond. pearson.com This structural motif makes them excellent electrophiles in nucleophilic substitution reactions, often proceeding via an Sₙ2 mechanism. numberanalytics.comlibretexts.org The reactivity of allylic halides is enhanced by the stabilization of the transition state through conjugation with the adjacent π-system. libretexts.orgnih.gov This unique reactivity allows for the introduction of a wide range of functional groups, making them invaluable in the synthesis of natural products, pharmaceuticals, and agrochemicals. numberanalytics.com

Vinyl ethers feature an ether linkage directly attached to a carbon-carbon double bond. fiveable.me The electron-donating nature of the oxygen atom makes the double bond electron-rich, rendering it susceptible to electrophilic attack and a key participant in various cycloaddition and rearrangement reactions. thieme-connect.com Vinyl ethers are important monomers in the production of polymers with diverse applications, including adhesives and coatings. fiveable.me They also serve as precursors for a variety of chemical transformations, such as Claisen rearrangements, hydroformylations, and Mizoroki-Heck reactions. orgsyn.org

Contextualization within Propene Derivatives for Chemical Research

Propene, a simple alkene, is a foundational molecule in the petrochemical industry. wikipedia.orgchiyodacorp.com Its derivatives form a vast and crucial class of compounds used in numerous applications. The introduction of functional groups onto the three-carbon backbone of propene leads to a diverse array of reagents and intermediates. For instance, polypropylene, a major polymer, is derived directly from propene. nih.govchemicalsafetyfacts.org Other key derivatives include acrylonitrile (B1666552) for fibers and plastics, propylene (B89431) oxide for polyurethanes, and cumene (B47948) in the production of phenol (B47542) and acetone (B3395972). wikipedia.orgnih.gov

3-Bromo-2-methoxyprop-1-ene fits within this family as a bifunctional propene derivative. Its utility stems from the combined reactivity of the allylic bromide and the methoxy-substituted vinyl group. This dual functionality allows for sequential and selective reactions, making it a valuable tool for synthetic chemists aiming to build molecular complexity from a simple C3 framework. The applications of such propene derivatives are widespread, ranging from materials science to the synthesis of biologically active molecules. ontosight.aichemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7BrO B1625411 3-Bromo-2-methoxyprop-1-ene CAS No. 26562-24-3

Properties

IUPAC Name

3-bromo-2-methoxyprop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c1-4(3-5)6-2/h1,3H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALRJHQIKRJCMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472612
Record name 3-BROMO-2-METHOXY-1-PROPENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.00 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26562-24-3
Record name 3-BROMO-2-METHOXY-1-PROPENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 2 Methoxyprop 1 Ene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of the reactivity of 3-bromo-2-methoxyprop-1-ene, providing a versatile platform for the introduction of a wide array of functional groups. The allylic nature of the carbon-bromine bond significantly influences the mechanism and outcome of these transformations.

Allylic Substitution Pathways (SN1, SN2, SNi)

This compound, as an allylic halide, can undergo nucleophilic substitution through several mechanistic pathways, primarily the SN1 (Substitution Nucleophilic Unimolecular), SN2 (Substitution Nucleophilic Bimolecular), and potentially SNi (Substitution Nucleophilic internal) mechanisms. The operative mechanism is highly dependent on the nature of the nucleophile, the solvent, and the stability of any intermediates. vedantu.com

The SN2 mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.org This pathway is generally favored by strong nucleophiles and polar aprotic solvents. In contrast, the SN1 mechanism is a two-step process that begins with the rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. libretexts.org This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation. Allylic substrates are particularly prone to SN1 reactions due to the resonance stabilization of the resulting allylic carbocation. vedantu.comresearchgate.net

The SNi mechanism is less common and involves the leaving group becoming part of the nucleophile, typically seen with reagents like thionyl chloride.

Table 1: Comparison of SN1 and SN2 Pathways for this compound
FeatureSN1 PathwaySN2 Pathway
Rate Law Rate = k[this compound]Rate = k[this compound][Nucleophile]
Mechanism Two-step (carbocation intermediate)One-step (concerted)
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., CN⁻, RS⁻, N₃⁻)
Solvent Polar protic (e.g., ethanol, water)Polar aprotic (e.g., acetone (B3395972), DMF)
Stereochemistry RacemizationInversion of configuration
Rearrangement Possible (allylic rearrangement)Not possible

The facility of any nucleophilic substitution reaction is critically dependent on the ability of the leaving group to depart and stabilize the negative charge it acquires. In this compound, the bromide ion is an excellent leaving group. Its stability is a consequence of its large size and low charge density, which allows it to effectively delocalize the negative charge. This inherent stability of the bromide ion facilitates the cleavage of the carbon-bromine bond, a crucial step in both SN1 and SN2 mechanisms. A good leaving group lowers the activation energy for the substitution reaction, thereby increasing the reaction rate.

In the context of the SN1 pathway, the stability of the carbocation intermediate is of paramount importance. The dissociation of this compound would lead to the formation of a 2-methoxyallyl cation. This carbocation is significantly stabilized by resonance, where the positive charge is delocalized over two carbon atoms.

The presence of the methoxy (B1213986) group can further influence the stability of this carbocation. The oxygen atom of the methoxy group has lone pairs of electrons that can be donated to the adjacent carbocation center through resonance, providing additional stabilization. This electronic effect makes the formation of the carbocation intermediate more favorable, thus promoting the SN1 mechanism, especially under solvolytic conditions. youtube.com

Due to its structure, this compound is subject to competition between SN1 and SN2 reaction pathways. The primary nature of the carbon bearing the bromine might suggest a preference for the SN2 mechanism. However, the allylic position and the potential for a resonance-stabilized carbocation also make the SN1 pathway viable. researchgate.net

The outcome of the reaction is a delicate balance of several factors:

Nucleophile Strength: Strong, highly concentrated nucleophiles will favor the bimolecular SN2 pathway.

Solvent Polarity: Polar protic solvents will favor the SN1 pathway by stabilizing the carbocation intermediate, while polar aprotic solvents will enhance the nucleophilicity of the attacking species, favoring the SN2 pathway. libretexts.org

Steric Hindrance: While the substrate is a primary halide, the presence of the adjacent double bond and methoxy group could introduce some steric hindrance, potentially disfavoring the SN2 pathway to some extent.

Additionally, allylic systems can also undergo SN2' reactions, where the nucleophile attacks the γ-carbon of the double bond, leading to a rearranged product. This adds another layer of complexity to the competitive reaction landscape. wikipedia.org

Reactivity with Alkoxide Nucleophiles

Alkoxide ions (RO⁻) are strong nucleophiles and strong bases. Their reaction with this compound can lead to both substitution and elimination products. The Williamson ether synthesis, a classic example of an SN2 reaction, would be a likely pathway for the formation of ethers upon reaction with alkoxides. For instance, reaction with sodium methoxide (B1231860) in a suitable solvent would be expected to yield 1,2-dimethoxyprop-2-ene.

However, the basicity of the alkoxide can also promote elimination (E2) reactions, leading to the formation of a conjugated diene. The ratio of substitution to elimination products will be influenced by the steric bulk of the alkoxide and the reaction temperature.

Formation of Substituted Derivatives (e.g., Alcohols, Amines, Nitriles)

The reactivity of this compound allows for its conversion into a variety of functionalized derivatives.

Alcohols: Reaction with hydroxide (B78521) ions (OH⁻), typically from a source like sodium hydroxide in an aqueous or mixed aqueous-organic solvent system, would lead to the formation of 2-methoxy-2-propen-1-ol. stackexchange.com Given the strong nucleophile, an SN2 mechanism is plausible, though the potential for an SN1 pathway under certain conditions exists.

Amines: The introduction of a nitrogen-containing functional group can be achieved using ammonia (B1221849) or primary/secondary amines as nucleophiles. These reactions would yield the corresponding allylic amines. The reaction with ammonia would produce 2-methoxyprop-2-en-1-amine.

Nitriles: The cyanide ion (CN⁻) is an excellent nucleophile and readily displaces the bromide in an SN2 reaction to form 3-methoxy-3-butenenitrile. chemguide.co.ukquora.com This reaction is synthetically useful as it extends the carbon chain by one atom and introduces a versatile nitrile group that can be further transformed.

Table 2: Examples of Nucleophilic Substitution Products from this compound
NucleophileReagent ExampleProductReaction Type (Predicted)
HydroxideSodium Hydroxide (NaOH)2-methoxy-2-propen-1-olSN2 / SN1
MethoxideSodium Methoxide (NaOCH₃)1,2-dimethoxyprop-2-eneSN2
AmmoniaAmmonia (NH₃)2-methoxyprop-2-en-1-amineSN2
CyanideSodium Cyanide (NaCN)3-methoxy-3-butenenitrileSN2

Elimination Reactions

Elimination reactions are a key feature of the reactivity of haloalkanes, leading to the formation of unsaturated compounds. ck12.org In the case of this compound, both the bromine atom and the methoxy group can potentially be eliminated under different conditions.

Dehydrohalogenation is a type of elimination reaction that involves the removal of a hydrogen halide from a substrate. organicmystery.com This process, also known as β-elimination, typically occurs when a haloalkane with a β-hydrogen is treated with a strong base, such as potassium hydroxide in an alcoholic solution. ck12.orgorganicmystery.com The base abstracts a proton from the β-carbon (the carbon adjacent to the one bonded to the halogen), while the halogen is expelled from the α-carbon, resulting in the formation of an alkene. ck12.org

For this compound, the α-carbon is the one bonded to the bromine atom (C3), and the β-carbon is the central carbon of the propene chain (C2). However, this β-carbon does not have any hydrogen atoms attached. The hydrogen atoms are on the C1 carbon. Therefore, a standard β-elimination to form a new double bond is not the typical pathway. Instead, the molecule's reactivity under basic conditions would be directed by the existing alkene moiety and the allylic position of the bromine atom. Depending on the reaction conditions, substitution reactions or more complex rearrangements might be favored over a simple dehydrohalogenation.

When considering analogous alkyl halides, the choice of base and solvent is crucial. An aqueous solution of KOH, for example, tends to favor nucleophilic substitution, yielding alcohols, because the hydroxide ions are highly hydrated, reducing their basicity. organicmystery.com In contrast, an alcoholic solution of KOH contains alkoxide ions (RO⁻), which are a much stronger base and preferentially induce elimination. organicmystery.com The regioselectivity of dehydrohalogenation is often governed by Saytzeff's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product when multiple β-hydrogens are available. doubtnut.com

The concept of β-elimination extends beyond halogens; other groups, including alkoxy groups, can also serve as leaving groups, particularly in the context of organometallic chemistry. libretexts.orglibretexts.org The β-elimination of an alkoxy group from a metal-alkoxide complex results in the formation of a carbonyl compound (an aldehyde or ketone) and a metal-hydride bond. wikipedia.org This process is often thermodynamically favorable due to the formation of strong metal-oxygen bonds. libretexts.org

While not a direct reaction of this compound itself, evidence for the β-elimination of a methoxy group has been observed in related systems under specific catalytic conditions. For instance, during a Nickel-hydride (NiH) catalyzed anti-Markovnikov hydroamidation of a methoxyprop-1-ene derivative, the formation of unexpected side products was rationalized by a prior β-elimination of the methoxy group. researchgate.net This suggests that under certain catalytic cycles, the methoxy group in a molecule like this compound could be labile and undergo elimination.

Addition Reactions Across the Alkene Moiety

The double bond in this compound is a site of high electron density, making it susceptible to addition reactions where new atoms or groups are added to the carbon atoms of the alkene.

Catalytic hydroamidation is a powerful synthetic method that involves the addition of an N-H bond of an amide across an alkene's double bond to form more complex amide products. researchgate.netresearchgate.net This transformation is highly attractive as it is an atom-economical way to construct C-N bonds. researchgate.net Methoxy-substituted alkenes have been shown to be competent substrates in these reactions. nih.gov For example, electron-rich methoxy-substituted styrenes react efficiently in photoredox-catalyzed hydroamination reactions. nih.gov

In a study on NiH-catalyzed hydroamidation, the reaction of 3-methoxyprop-1-ene with a dioxazolone (an amide source) yielded the desired linear, anti-Markovnikov amide product. researchgate.net This demonstrates the feasibility of adding an amide group to the terminal carbon of a methoxy-substituted propene system.

Table 1: Representative Catalytic Systems for Alkene Hydroamidation

Catalyst SystemAlkene TypeRegioselectivityKey Features
Cobalt-HydrideGeneral AlkenesRegiodivergentNon-noble metal system allowing control over selectivity. researchgate.net
Rhodium(III)Unactivated AlkenesAnti-MarkovnikovUses an environmentally friendly hydride source. researchgate.net
Nickel-Hydride (NiH)Unactivated AlkenesAnti-MarkovnikovEffective for intermolecular reactions with dioxazolones. researchgate.netresearchgate.net
PhotoenzymaticGeneral AlkenesHighProvides excellent yield and stereoselectivity. researchgate.net

A significant challenge and area of research in hydroamidation is controlling the regioselectivity (i.e., whether the addition follows Markovnikov or anti-Markovnikov rules) and stereoselectivity. researchgate.net The outcome is highly dependent on the catalytic system employed. acs.org

Regioselectivity : While many hydroamidation methods yield the Markovnikov product, significant progress has been made in developing catalysts that favor anti-Markovnikov addition. researchgate.net NiH-catalyzed strategies, for example, have proven effective for the anti-Markovnikov hydroamidation of unactivated alkenes. researchgate.net Computational studies on Ni-catalyzed systems suggest that with aryl-substituted alkenes, Markovnikov selectivity is favored by stabilizing charge transfer effects, whereas with alkyl-substituted alkenes, anti-Markovnikov selectivity is favored due to destabilizing Pauli repulsion. rsc.org

Stereoselectivity : The development of asymmetric hydroamidation to produce chiral molecules is also a key goal. researchgate.net Nickel-catalyzed enantioselective intramolecular hydroamidation has been used to access enantioenriched β-lactams, which are important structural motifs in pharmaceuticals. researchgate.netresearchgate.net This control is typically achieved through the use of chiral ligands that create a specific three-dimensional environment around the metal catalyst. researchgate.net Biocatalytic methods have also been developed for the regiodivergent and stereoselective functionalization of alkenes, offering high enantiomeric purity. nih.gov

The steric environment around both the alkene substrate and the catalyst plays a critical role in determining the outcome of the reaction, particularly its regioselectivity. In NiH-catalyzed hydroamidation, mechanistic studies involving deuterium (B1214612) labeling and crossover experiments have suggested that the observed anti-Markovnikov selectivity is controlled by the steric environment of the C-N bond-forming coupling step. researchgate.netresearchgate.net

Larger or more complex substituents on the alkene or the catalyst's ligands can hinder the approach of the reactants in a particular orientation, thereby favoring another pathway. acs.org For example, a bulky ligand on the metal catalyst can block one face of the alkene or one possible transition state, leading to high selectivity for a single product isomer. This steric control is a fundamental principle used to achieve high regioselectivity in the synthesis of N-alkyl amides from alkenes. researchgate.net

Oxidation Processes (e.g., Epoxidation)

The presence of a carbon-carbon double bond in this compound makes it susceptible to oxidation, particularly epoxidation. The electron-donating nature of the methoxy group activates the double bond towards electrophilic attack by oxidizing agents.

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for the epoxidation of alkenes. The reaction is believed to proceed via a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom from the peroxy acid is transferred to the double bond in a single step. For this compound, this would result in the formation of 2-(bromomethyl)-2-methoxyoxirane.

The reaction conditions for epoxidation are generally mild, which is crucial to prevent side reactions, such as the opening of the sensitive epoxide ring or reactions involving the allylic bromide. The choice of solvent and careful control of temperature are critical parameters to achieve high yields of the desired epoxide.

Table 1: Hypothetical Epoxidation of this compound

Oxidizing AgentSolventTemperature (°C)ProductHypothetical Yield (%)
m-CPBADichloromethane0 - 252-(bromomethyl)-2-methoxyoxirane85
Peracetic acidEthyl acetate252-(bromomethyl)-2-methoxyoxirane78

Cycloaddition Reactions (e.g., [3+2] Photoredox Cycloaddition)

The double bond in this compound can also participate in cycloaddition reactions. Of particular interest are [3+2] cycloadditions, which are powerful methods for the construction of five-membered rings. Photoredox catalysis has emerged as a mild and efficient way to initiate such reactions.

In a hypothetical [3+2] photoredox cycloaddition, a photocatalyst, upon excitation by visible light, can induce the formation of a radical intermediate from this compound. This radical can then react with a suitable dipolarophile, such as an electron-deficient alkene, in a stepwise manner to form a five-membered ring. The regioselectivity of such reactions would be influenced by the stability of the radical intermediates.

Photoaddition Reactions and Electron Transfer Processes

Photoaddition reactions offer another avenue for the functionalization of this compound. Upon irradiation with UV light, the double bond can be excited to a higher energy state, making it more reactive towards addition reactions.

Photoinduced electron transfer (PET) processes can also play a significant role. In the presence of a suitable photosensitizer, an electron can be transferred to or from the this compound molecule, generating a radical ion. This highly reactive species can then undergo a variety of subsequent reactions, including addition to other unsaturated molecules. The outcome of such reactions is highly dependent on the reaction partners and conditions.

Radical Reactions and Cascade Cyclizations

The allylic bromide functionality in this compound makes it an excellent precursor for radical-based transformations.

Radical Bromination

While this compound already contains a bromine atom, further radical bromination could potentially occur at the methyl group of the methoxy moiety, although this is generally less favorable than allylic bromination. More relevant is the use of the existing bromide to initiate radical reactions. However, if one were to consider the radical bromination of a related substrate, 2-methoxyprop-1-ene, the reaction would be expected to proceed at the allylic position (the methyl group) due to the stability of the resulting allylic radical.

N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) is the reagent of choice for allylic bromination. libretexts.org The reaction proceeds via a radical chain mechanism. The low concentration of bromine generated in situ from NBS favors substitution over addition to the double bond. libretexts.org

Radical Cascade Initiated by 1,2-Stannyl Shifts

Radical cascade reactions are powerful synthetic tools for the rapid construction of complex molecular architectures. While specific examples involving this compound initiated by 1,2-stannyl shifts are not prevalent in the literature, the principles of such reactions can be applied.

A hypothetical radical cascade could be initiated by the formation of a vinyl radical from a suitably substituted derivative of this compound. For instance, a precursor containing a stannyl (B1234572) group could undergo a 1,2-stannyl shift to generate a new radical species, which could then participate in a series of intramolecular cyclizations. The presence of the methoxy group and the bromine atom would influence the reactivity and selectivity of these cyclization steps.

The chemo- and regioselectivity of radical reactions involving this compound are governed by several factors, including the stability of the radical intermediates and steric effects.

In radical additions to the double bond, the attacking radical will preferentially add to the less substituted carbon (the terminal CH2 group) to generate the more stable radical intermediate, which is stabilized by the adjacent methoxy group.

In radical reactions involving the allylic bromide, the initial formation of the 2-methoxyallyl radical is favored due to its resonance stabilization. Subsequent reactions will then proceed from this intermediate. The presence of multiple reactive sites in the molecule necessitates careful control of reaction conditions to achieve the desired chemo- and regioselectivity.

Table 2: Summary of Potential Radical Intermediates and Their Relative Stabilities

Radical IntermediatePosition of RadicalStabilizing FactorsRelative Stability
2-Methoxyallyl radicalC1Resonance, Methoxy groupHigh
Vinylic radicalC2Methoxy groupModerate
Vinylic radicalC3Bromine atomLow

Insufficient Scientific Literature Available to Fulfill Request

The requested article structure demanded a thorough and scientifically accurate account of:

Metal-Catalyzed Transformations

Rhodium-Catalyzed Reactions:Similar to nickel, while rhodium catalysis is a broad field, its specific application to this compound with in-depth analysis was not present in the available literature.

Due to the highly specific nature of the user's request and the strict adherence required to the provided outline, the lack of direct research on this compound in these exact contexts prevents the generation of a thorough, informative, and scientifically accurate article as instructed. To produce such an article would necessitate speculation or the inclusion of information outside the strict-scope of the requested compound, which would violate the user's explicit instructions.

Therefore, it is not possible to provide the requested article at this time. Further experimental research on the reactivity of this compound would be required to generate the specific data needed to address the outlined topics.

Palladium-Catalyzed Reactions

This compound serves as a versatile substrate in palladium-catalyzed cross-coupling reactions, most notably in allylic substitution reactions, often referred to as the Tsuji-Trost reaction. rsc.orgnih.govnrochemistry.com In these transformations, the carbon-bromine bond is activated by a palladium(0) catalyst, leading to the formation of a π-allylpalladium(II) intermediate. This intermediate is electrophilic and can be attacked by a wide range of nucleophiles to form a new carbon-carbon or carbon-heteroatom bond.

The presence of the 2-methoxy group on the allyl fragment significantly influences the reactivity and regioselectivity of the nucleophilic attack. rsc.orgnih.gov Electronic effects of the methoxy group can alter the charge distribution in the π-allylpalladium intermediate, while steric hindrance can direct the incoming nucleophile to the less substituted terminus of the allyl system. rsc.orgnih.gov Common nucleophiles employed in these reactions include soft carbon nucleophiles like malonates, enolates, and organoboron reagents, as well as nitrogen and oxygen nucleophiles. rsc.orgnrochemistry.com

The choice of ligands coordinated to the palladium center is crucial in modulating the catalyst's activity and selectivity. nih.gov Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) or bidentate phosphines like BINAP, are frequently used to stabilize the palladium catalyst and influence the outcome of the reaction. nih.govnih.gov

Below is a table summarizing representative palladium-catalyzed reactions involving allylic halides, which are analogous to the expected reactivity of this compound.

Catalyst PrecursorLigandNucleophileSolventTemperature (°C)Product Type
Pd(PPh₃)₄-Dimethyl malonateTHF50C-C bond formation
Pd₂(dba)₃dppePhenol (B47542)Dioxane80C-O bond formation
Pd(OAc)₂P(o-tol)₃AnilineToluene100C-N bond formation
PdCl₂(CH₃CN)₂BINAPPhenylboronic acidDME90C-C bond formation

This table is illustrative of typical conditions for Tsuji-Trost reactions and does not represent specific experimental data for this compound.

Catalytic Cycle Analysis

The catalytic cycle of palladium-catalyzed reactions of this compound generally follows the well-established mechanism of the Tsuji-Trost reaction. rsc.orgnih.govnrochemistry.com The cycle is initiated by the reaction of a palladium(0) species with the allylic bromide.

The key steps in the catalytic cycle are:

Oxidative Addition: The Pd(0) catalyst coordinates to the double bond of this compound, followed by oxidative addition into the carbon-bromine bond to form a π-allylpalladium(II) complex. nih.govnrochemistry.com

Nucleophilic Attack: A nucleophile attacks one of the termini of the π-allyl ligand. rsc.orgnrochemistry.com

Reductive Elimination: The new C-nucleophile bond is fully formed, and the product dissociates from the palladium, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

Ligand exchange is a fundamental process throughout the catalytic cycle, influencing both the stability and reactivity of the palladium intermediates. berkeley.edu The active catalyst is typically a low-coordinate Pd(0) species, often bearing phosphine ligands. Before the oxidative addition can occur, there might be a ligand dissociation from a more saturated Pd(0) complex to create a vacant coordination site for the incoming allylic substrate.

Following oxidative addition, the nature of the ligands on the resulting π-allylpalladium(II) complex can affect the subsequent nucleophilic attack. The electronic and steric properties of the ligands can influence the electrophilicity of the allyl termini and the accessibility for the nucleophile.

Step in Catalytic CycleIncoming LigandOutgoing LigandIntermediate Complex
Catalyst ActivationThis compoundPhosphinePd(0)(phosphine)(alkene)
Post-Nucleophilic Attack-ProductPd(0)(phosphine)₂

This table provides a simplified representation of ligand exchange processes.

In the context of the primary Tsuji-Trost reaction pathway with this compound, C-H activation is not a principal mechanistic step. The reaction proceeds via the activation of the C-Br bond. However, in some palladium-catalyzed reactions, particularly those involving substrates with specific directing groups or under oxidative conditions, C-H activation can be a competing or subsequent pathway. labxing.com For this compound, the high reactivity of the allylic bromide functionality makes the C-Br activation the overwhelmingly favored pathway.

Migratory insertion is a key step in many palladium-catalyzed reactions, such as the Heck reaction and carbonylation reactions. ucmerced.edu However, in the standard Tsuji-Trost allylic substitution reaction of this compound, the mechanism does not typically involve a migratory insertion step. Instead, the reaction proceeds through the direct attack of a nucleophile on the π-allylpalladium intermediate. rsc.orgnrochemistry.com Migratory insertion would involve the insertion of a coordinated molecule (like an alkene or carbon monoxide) into a palladium-carbon or palladium-hydride bond, which is not characteristic of this reaction type.

Reductive elimination is the final step in the catalytic cycle that forms the desired product and regenerates the active Pd(0) catalyst. wikipedia.orgberkeley.edu After the nucleophile has attacked the π-allyl ligand, a new palladium-carbon σ-bond may be transiently formed. From this intermediate, the newly formed organic moiety is expelled from the coordination sphere of the palladium center. The palladium center is formally reduced from Pd(II) to Pd(0) during this process. The stability and coordination environment of the palladium complex immediately preceding reductive elimination can influence the rate of this final step.

Precursor ComplexProduct FormedRegenerated Catalyst
(π-allyl)Pd(II)(phosphine)₂(Nu)Allylated NucleophilePd(0)(phosphine)₂

This table illustrates the general principle of reductive elimination in this context.

Applications of 3 Bromo 2 Methoxyprop 1 Ene in Complex Organic Synthesis

Building Block for Complex Molecule Construction

The unique arrangement of functional groups in 3-Bromo-2-methoxyprop-1-ene makes it an excellent electrophilic partner for introducing the 2-methoxyallyl moiety into various molecular frameworks. This capability is exploited in several fundamental synthetic operations.

As an allylic bromide, this compound is an effective alkylating agent. The carbon-bromine bond is activated by the adjacent double bond, facilitating its cleavage during nucleophilic substitution reactions. A wide variety of soft and hard nucleophiles, such as carbanions, enolates, amines, and alkoxides, can displace the bromide ion to form a new carbon-carbon or carbon-heteroatom bond. This reaction provides a direct and efficient method for installing the 2-methoxyprop-1-enyl group, which can serve as a masked ketone or be further elaborated.

Beyond simple alkylation with stabilized carbanions, this compound is a valuable substrate for reactions with organometallic reagents to form new carbon-carbon bonds. Reagents such as organocuprates, Grignard reagents (in the presence of a copper catalyst), and organozinc compounds can effectively couple with the allylic bromide. These reactions are fundamental in synthetic chemistry for building up the carbon skeleton of complex molecules. The use of organozinc bromides, for instance, has been noted for highly stereoselective carbon-carbon bond-forming reactions in related systems. researchgate.net This type of transformation allows for the precise and controlled assembly of intricate molecular structures.

The allylic bromide functionality of this compound makes it a suitable candidate for palladium-catalyzed cross-coupling reactions. These processes are powerful tools for creating carbon-carbon bonds with high specificity.

Suzuki Coupling: In a Suzuki reaction, this compound can be coupled with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction would yield a substituted 2-methoxy-1,4-diene or a related structure, depending on the nature of the organoboron reagent.

Stille Coupling: Similarly, in a Stille coupling, the substrate can be reacted with an organostannane reagent under palladium catalysis. This reaction offers another reliable method for forming C-C bonds and is often valued for its tolerance of a wide range of functional groups.

These coupling reactions significantly expand the synthetic utility of this compound, enabling its incorporation into complex molecules that would be difficult to access through other means. chemsynthesis.com

Reaction Type Reactant Partner Catalyst/Conditions Bond Formed
Alkylation Nucleophiles (e.g., enolates, amines)BaseC-C, C-N, C-O
C-C Formation Organometallic Reagents (e.g., Grignard, Organocuprates)VariesC-C
Suzuki Coupling Organoboron compoundsPalladium catalyst, BaseC-C
Stille Coupling Organostannane compoundsPalladium catalystC-C

Intermediate in Natural Product Synthesis and Analogues

The functional handles present in this compound allow it to serve as a key intermediate in the multi-step synthesis of natural products and their structurally related analogues.

The 2-methoxyallyl group introduced by this compound is a stable precursor to more complex methoxy (B1213986) enol ethers. The enol ether moiety is a versatile functional group in its own right, capable of undergoing transformations such as hydroboration-oxidation, epoxidation, and cyclopropanation. Furthermore, the methoxy enol ether can act as a protecting group for a ketone; gentle acid-catalyzed hydrolysis readily unmasks the carbonyl functionality at a later stage in a synthetic sequence. The related compound 2-methoxypropene (B42093) is well-known as a reagent for protecting alcohols. wikipedia.org

This compound can be employed as a starting material for the synthesis of more complex and challenging structural motifs, such as a bromo-methoxy-diene. Such a structure could be assembled through a palladium-catalyzed cross-coupling reaction, for example, a Heck or Suzuki reaction, at the terminal carbon of the double bond. This would extend the carbon chain and introduce a second double bond, creating a conjugated diene system while preserving the bromo and methoxy functionalities for subsequent transformations. The ability to construct such highly functionalized motifs is crucial in the synthesis of complex targets. researchgate.net

Preparation of Prostaglandin (B15479496) Analogues

Information regarding the specific application of this compound in the synthesis of prostaglandin analogues is not available in peer-reviewed journals or patent literature. The synthesis of prostaglandins (B1171923) typically involves complex and highly specific multi-step sequences where the use of this particular reagent is not documented.

Synthesis of Thionucleoside Analogues

There is no available scientific literature or patent documentation that describes the use of this compound for the synthesis of thionucleoside analogues.

Retinal and Vitamin A Synthesis

The role of this compound in the synthesis of Retinal or Vitamin A is not documented in the scientific literature. Industrial syntheses of Vitamin A utilize different C5 building blocks.

Precursor for Pharmaceuticals and Agrochemicals

This compound, also known by its synonym 2-methoxyallyl bromide, serves as a key precursor in the synthesis of complex organic molecules targeted for pharmaceutical applications. Its utility lies in its function as an acetonyl anion equivalent, allowing for the introduction of a three-carbon chain that can be readily converted into a ketone functionality. dss.go.th This reactivity is crucial for building the carbon skeleton of intricate therapeutic agents.

Recent patent literature highlights its use in the creation of novel thiophene (B33073) derivatives intended for pharmaceutical use. google.com Specifically, the compound is used as a starting material in a multi-step synthesis to produce intermediates for more complex molecules. google.com

Another significant application is in the formal total synthesis of Cephalotaxus alkaloids, such as (±)-Cephalotaxine. nih.gov These alkaloids are of considerable interest due to the antileukemic properties of their ester derivatives, like homoharringtonine (B1673347) (omacetaxine), which is an approved medication for chronic myeloid leukemia (CML). nih.gov In this synthesis, 2-methoxyallyl bromide is used as an alkylating agent to introduce a key side chain, which is later transformed to construct the core structure of the alkaloid. nih.gov

The table below summarizes a key reaction involving this compound in the synthesis of a pharmaceutical precursor.

PrecursorReagentProductApplication
Benzazepine derivative2-Methoxyallyl bromide (170)ABC dione (B5365651) intermediate (172)Formal synthesis of (±)-Cephalotaxine

Data sourced from Zhang and Liu's formal synthesis of Cephalotaxine. nih.gov

The compound's ability to participate in copper-mediated allylation reactions further expands its utility as a building block for functionalized heterocycles, which are prevalent structures in both pharmaceuticals and agrochemicals. uni-muenchen.de

Development of Polymers and Advanced Materials

While this compound is not typically used as a monomer in traditional polymerization reactions, its reactivity allows for the synthesis of unique molecular scaffolds that can be considered components of advanced materials. The 2-methoxyallyl cation, generated from 2-methoxyallyl bromide through reaction with a silver salt, can undergo cycloaddition reactions with arenes. archive.org

For example, the reaction with benzene (B151609) yields a bicyclo[3.2.2]nona-6,8-diene-3-one derivative. archive.org This type of reaction creates a complex, three-dimensional bicyclic structure that is rigid and functionally elaborate. Such molecules can serve as building blocks or synthons for more complex materials with specialized properties.

The table below details the cycloaddition reaction products with various arenes.

AreneCation SourceProduct
Benzene2-Methoxyallyl bromide + Silver trifluoroacetateBicyclo[3.2.2]nona-6,8-diene-3-one
Toluene2-Methoxyallyl bromide + Silver trifluoroacetateSubstituted bicyclo[3.2.2] nona-6,8-diene-3-one
p-Xylene2-Methoxyallyl bromide + Silver trifluoroacetateSubstituted bicyclo[3.2.2] nona-6,8-diene-3-one

Data sourced from "Reagents For Organic Synthesis Volume 6". archive.org

Specialized Synthetic Applications

Alkenyl Imine Synthesis

No specific methods for the synthesis of alkenyl imines using this compound are documented in the available scientific literature. The reaction of allylic bromides with imines or primary amines typically results in N-alkylation to form homoallylic amines rather than alkenyl imines.

Asymmetric Amino Acid Synthesis

The asymmetric synthesis of α-amino acids is a cornerstone of modern organic and medicinal chemistry. One of the most powerful methods for achieving this is the catalytic enantioselective alkylation of glycine (B1666218) enolate equivalents. In this context, this compound can be employed as an electrophile to introduce the 2-methoxyallyl side chain, leading to the formation of precursors for unnatural amino acids.

The general strategy involves the use of a glycine Schiff base, such as the benzophenone (B1666685) imine of tert-butyl glycinate, which upon deprotonation forms a nucleophilic enolate. The enantioselectivity of the subsequent alkylation is controlled by a chiral phase-transfer catalyst, often derived from cinchona alkaloids. These catalysts create a chiral environment around the enolate, directing the approach of the electrophile.

While the general methodology for the asymmetric alkylation of glycine imines is well-established, specific data on the use of this compound is not extensively detailed in readily available literature. However, the principles of the reaction can be illustrated with a representative system. The reaction would proceed by reacting the glycine Schiff base with this compound in the presence of a chiral catalyst and a base. The resulting product, an α-(2-methoxyallyl)glycine derivative, can then be deprotected and the vinyl ether moiety can be hydrolyzed to a ketone, providing a synthetic handle for further elaboration. The success of such a reaction is typically evaluated by the chemical yield and the enantiomeric excess (e.e.) of the product.

A review of the alkylation of chiral nickel(II) Schiff base complexes of glycine and alanine (B10760859) highlights the utility of various alkyl halides in the asymmetric synthesis of α-amino acids, a method that could likely be extended to include this compound. rsc.orgnih.gov

Chiral Phase Transfer Alkylation

Chiral phase-transfer (PTC) catalysis is a powerful technique for conducting enantioselective reactions in biphasic systems. This method is particularly effective for the alkylation of prochiral nucleophiles. The alkylation of the benzophenone imine of glycine tert-butyl ester is a classic example where chiral PTC is used to synthesize α-amino acids with high enantioselectivity. nih.govdntb.gov.uanih.gov

In this reaction, a quaternary ammonium (B1175870) salt derived from a natural chiral source, such as a cinchona alkaloid, acts as the phase-transfer catalyst. The catalyst transports the enolate of the glycine Schiff base from the aqueous or solid phase to the organic phase, where it reacts with the alkylating agent, such as this compound. The chiral catalyst forms a tight ion pair with the enolate, effectively shielding one face of the nucleophile and allowing the electrophile to attack from the less hindered face, thus inducing asymmetry.

The efficiency of the asymmetric induction depends on several factors, including the structure of the catalyst, the solvent, the base, and the reaction temperature. Research in this area has led to the development of highly effective catalysts that can provide excellent yields and enantioselectivities for a range of electrophiles.

Below is a representative table illustrating the type of data obtained from such studies, although specific results for this compound are not provided in the searched literature.

Table 1: Representative Data for Asymmetric Phase-Transfer Alkylation of Glycine Schiff Base

Entry Electrophile Catalyst Base Solvent Temp (°C) Yield (%) e.e. (%)
1 Benzyl Bromide Cinchonidinium salt 50% aq. KOH Toluene 0 95 92

This table is illustrative and based on typical results found in the literature for similar electrophiles. austinpublishinggroup.com

Carboamination Reactions

Carboamination reactions are powerful transformations that allow for the simultaneous formation of a carbon-carbon and a carbon-nitrogen bond across a double bond. These reactions provide a rapid and atom-economical route to nitrogen-containing molecules, which are prevalent in pharmaceuticals and natural products. Palladium-catalyzed carboamination reactions have been extensively studied and developed.

The application of this compound in the context of palladium-catalyzed carboamination reactions is not well-documented in the reviewed literature. Typically, these reactions involve the reaction of an alkene with an amine and an aryl or vinyl halide or triflate. The mechanism often involves the oxidative addition of the halide to a palladium(0) complex, followed by aminopalladation of the alkene and subsequent reductive elimination.

Given the structure of this compound, it could potentially act as the alkene component in an intermolecular carboamination, or more likely, as a precursor to a vinyl palladium species after oxidative addition. However, without specific research findings, its role and effectiveness in such transformations remain speculative. The existing literature on palladium-catalyzed carboamination tends to focus on intramolecular cyclizations or intermolecular reactions with different classes of substrates. nih.gov

Advanced Spectroscopic Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of magnetically active nuclei. For 3-Bromo-2-methoxyprop-1-ene, various NMR experiments can reveal its complete atomic framework.

Proton (¹H) NMR for Structural and Regiomeric Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The structure of this compound (C₄H₇BrO) contains three distinct sets of protons, which would result in three unique signals in a ¹H NMR spectrum.

Vinyl Protons (=CH₂): The two protons on the terminal double bond are chemically non-equivalent. One is cis to the methoxy (B1213986) group and the other is trans. Due to their different spatial relationships with the substituent groups, they are expected to appear as two distinct signals, likely complex multiplets or doublets of doublets, in the vinylic region of the spectrum (typically δ 4.5-6.5 ppm).

Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are chemically equivalent and are adjacent to a quaternary carbon, so they are not split by neighboring protons. They would appear as a sharp singlet. The strong deshielding effect of the adjacent bromine atom would shift this signal downfield, typically in the range of δ 3.5-4.5 ppm.

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group are also not coupled to other protons, resulting in a distinct singlet. This signal is expected to appear in the characteristic region for ethers, around δ 3.5-4.0 ppm.

Analysis of the integration values for these signals would confirm the proton count for each group (2H for =CH₂, 2H for -CH₂Br, and 3H for -OCH₃), while the chemical shifts and coupling patterns would confirm the regiomeric structure, distinguishing it from isomers like 1-bromo-2-methoxypropene.

Table 1: Predicted ¹H NMR Data for this compound (Note: The following are predicted chemical shift ranges and multiplicities based on typical values. Experimental data is not available in the cited sources.)

Proton GroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Vinyl (=CH₂)4.5 - 6.5Multiplet / dd2H
Bromomethyl (-CH₂Br)3.5 - 4.5Singlet (s)2H
Methoxy (-OCH₃)3.5 - 4.0Singlet (s)3H

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. For this compound, four distinct signals are expected, corresponding to the four carbon atoms in its structure.

Quaternary Olefinic Carbon (>C=): The carbon atom of the double bond substituted with the methoxy group. This quaternary carbon would likely appear in the downfield region of the olefinic range (δ 140-160 ppm).

Terminal Olefinic Carbon (=CH₂): The terminal methylene (B1212753) carbon of the double bond, expected in the upfield region of the olefinic range (δ 100-120 ppm).

Methoxy Carbon (-OCH₃): The carbon of the methoxy group, which typically resonates in the range of δ 50-60 ppm.

Bromomethyl Carbon (-CH₂Br): The carbon atom bonded to bromine. The electronegative bromine atom causes a downfield shift, placing this signal in the δ 30-45 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound (Note: Predicted chemical shift ranges are based on typical values. Experimental data is not available in the cited sources.)

Carbon AtomPredicted Chemical Shift (δ, ppm)
>C=O140 - 160
=CH₂100 - 120
-OCH₃50 - 60
-CH₂Br30 - 45

Two-Dimensional (2D) NMR Techniques (e.g., HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are crucial for unambiguously establishing the connectivity of atoms within a molecule. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly useful as it shows correlations between protons and carbons that are separated by two or three bonds.

For this compound, an HMBC spectrum would provide definitive proof of its structure:

A correlation would be observed between the methoxy protons (-OCH₃) and the quaternary olefinic carbon (>C=O), confirming the attachment of the methoxy group.

Correlations between the bromomethyl protons (-CH₂Br) and the quaternary olefinic carbon would establish the C-C bond between these groups.

These correlations provide a detailed map of the molecular structure that is more definitive than 1D NMR alone.

Deuterium (B1214612) Labeling Studies for Mechanistic Probing

Deuterium (²H) labeling is a powerful technique used to trace the path of atoms through a chemical reaction, thereby elucidating the reaction mechanism. If, for example, this compound were synthesized from a precursor containing deuterium at a specific position, the location of the deuterium label in the final product could be determined by ¹H NMR (by observing the disappearance of a signal) or by ²H NMR. This information can reveal details about bond-forming and bond-breaking steps, rearrangements, and the nature of reaction intermediates. While specific studies involving deuterium labeling of this compound are not detailed in the available literature, this technique remains a principal method for such mechanistic investigations.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for identifying the components of a mixture, determining the purity of a substance, and confirming the identity of a target compound.

In the analysis of a sample containing this compound, the gas chromatograph would first separate it from solvents, starting materials, and byproducts. The separated compound then enters the mass spectrometer, where it is ionized. The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak would appear as a characteristic pair of peaks of almost equal intensity, separated by two mass units (e.g., at m/z 150 and 152). The fragmentation pattern, which results from the breakdown of the molecular ion, would provide further structural clues, such as the loss of a bromine atom or a methoxy group. The existence of GC-MS data for this compound has been noted in chemical databases, underscoring its role in the compound's characterization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a powerful technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS provides an exact mass measurement that can confirm its molecular formula, C₄H₇BrO. nih.gov

The presence of bromine is particularly notable in the mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for bromine-containing ions, where two peaks of roughly equal intensity are observed, separated by approximately 2 mass-to-charge units (m/z). This distinctive pattern serves as a clear indicator of the presence of a single bromine atom in the molecule.

The precise mass of the molecular ion ([M]⁺) and its isotopic counterpart, along with the analysis of fragmentation patterns, allows for the unequivocal confirmation of the compound's identity and elemental composition, distinguishing it from other isomers or impurities.

PropertyValue
Molecular FormulaC₄H₇BrO
Calculated Exact Mass149.96803 Da
Isotopic SignatureCharacteristic M, M+2 pattern due to ⁷⁹Br/⁸¹Br isotopes

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features: the carbon-carbon double bond (alkene), the ether linkage, and the carbon-bromine bond.

By analyzing the IR spectra of structurally similar compounds, such as 2-methoxypropene (B42093) and allyl bromide, the expected absorption regions for this compound can be inferred. chemicalbook.comchemicalbook.com The spectrum will provide valuable information for confirming the successful synthesis of the target molecule and for monitoring its transformation in chemical reactions.

Functional GroupExpected Absorption Range (cm⁻¹)Vibrational Mode
C=C (alkene)1640-1680Stretching
=C-H (alkene)3010-3095Stretching
C-O (ether)1050-1150Stretching
C-Br (alkyl halide)500-600Stretching
sp³ C-H (methyl/methylene)2850-2960Stretching

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating, identifying, and quantifying components in a mixture. For a relatively polar compound like this compound, a reverse-phase HPLC method is a suitable approach for monitoring reaction progress and assessing the purity of the final product. nih.gov

In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). torontech.comdrawellanalytical.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds will have a lower affinity for the nonpolar stationary phase and will elute earlier, while less polar compounds will be retained longer.

By injecting aliquots of a reaction mixture at different time intervals, the consumption of starting materials and the formation of this compound and any byproducts can be monitored. The peak area in the resulting chromatogram is proportional to the concentration of each species, allowing for a quantitative assessment of the reaction's progress. Furthermore, HPLC is used to determine the purity of the isolated product by detecting and quantifying any residual starting materials or impurities.

ParameterTypical Condition
ColumnC18 (Octadecylsilane)
Mobile PhaseIsocratic or gradient mixture of water and acetonitrile/methanol
DetectionUV detector (at a wavelength where the analyte absorbs, e.g., ~210 nm)
Flow Rate0.5 - 1.5 mL/min
TemperatureAmbient or controlled (e.g., 25-40 °C)

Comparative Studies and Structure Reactivity Relationships

Comparison with 2-Bromo-3-ethoxyprop-1-ene

Comparing 3-Bromo-2-methoxyprop-1-ene with its ethoxy analogue, 2-Bromo-3-ethoxyprop-1-ene, highlights the subtle but significant role of the alkoxy group's size. The primary structural difference is the substitution of a methoxy (B1213986) group (-OCH₃) with an ethoxy group (-OCH₂CH₃).

The size of the alkoxy substituent can influence the rate of nucleophilic substitution reactions. While both methoxy and ethoxy groups are electronically similar, the additional ethyl group in 2-Bromo-3-ethoxyprop-1-ene increases its steric bulk. In sterically sensitive reactions, such as the bimolecular nucleophilic substitution (Sₙ2) pathway, a larger group can hinder the backside attack of a nucleophile, potentially leading to a slower reaction rate compared to the less hindered methoxy-substituted compound. nih.gov For unimolecular (Sₙ1) reactions, which proceed through a planar carbocation intermediate, the size of the alkoxy group is generally less impactful on the reaction rate.

Both methoxy and ethoxy groups exert a similar electronic influence. They are electron-donating groups, capable of stabilizing an adjacent positive charge through resonance (the +M or mesomeric effect). This effect is crucial in stabilizing the carbocation intermediate in an Sₙ1 reaction. The inductive effects of methoxy and ethoxy groups are also comparable, with both weakly withdrawing electrons due to the oxygen's electronegativity but donating electrons through resonance.

The primary difference lies in steric hindrance. nih.gov The larger ethoxy group presents a greater spatial obstacle to an incoming nucleophile in an Sₙ2 reaction. This comparison underscores the principle that even minor changes in substituent size can modulate chemical reactivity, particularly when the reaction mechanism involves a sterically crowded transition state.

Table 1: Comparison of Steric and Electronic Effects
PropertyThis compound2-Bromo-3-ethoxyprop-1-eneComment
Alkoxy GroupMethoxy (-OCH₃)Ethoxy (-OCH₂CH₃)Ethoxy is sterically larger.
Electronic EffectStrongly electron-donating via resonance (+M)Strongly electron-donating via resonance (+M)The dominant electronic effects are very similar.
Expected Sₙ2 ReactivityHigherLowerDue to less steric hindrance from the smaller methoxy group.
Expected Sₙ1 ReactivitySimilarSimilarBoth groups effectively stabilize the carbocation intermediate.

Comparison with Methyl Analogs (e.g., 3-Bromo-2-methylprop-1-ene)

Replacing the methoxy group of this compound with a methyl group to form 3-Bromo-2-methylprop-1-ene provides a clear example of the difference between alkoxy and alkyl substituent effects.

The primary difference between an alkoxy (-OR) and an alkyl (-R) group is the presence of an oxygen atom with lone pairs. An alkoxy group can donate electron density through resonance, a powerful stabilizing effect. quora.comquora.com In contrast, an alkyl group, such as methyl, is a weak electron-donating group that operates primarily through induction and hyperconjugation. libretexts.org This fundamental difference in electronic properties leads to significant variations in reactivity, especially in reactions involving carbocation intermediates.

In an Sₙ1 reaction, the rate-determining step is the formation of a carbocation. The stability of this intermediate is paramount. An alkoxy group, like the one in this compound, can stabilize an adjacent carbocation exceptionally well. masterorganicchemistry.com The lone pairs on the oxygen atom can be delocalized into the empty p-orbital of the carbocation, forming a resonance structure where all atoms (except hydrogen) have a complete octet. quora.comquora.com This resonance stabilization is a very strong effect.

A methyl group, as in the carbocation derived from 3-Bromo-2-methylprop-1-ene, stabilizes the positive charge through hyperconjugation, which involves the delocalization of electrons from adjacent C-H sigma bonds. While effective, hyperconjugation is a weaker stabilizing force than the resonance provided by an alkoxy group. libretexts.org Consequently, this compound is expected to be significantly more reactive in Sₙ1 reactions than 3-Bromo-2-methylprop-1-ene due to the superior stabilization of its carbocation intermediate.

Table 2: Comparison of Stabilizing Effects
FeatureMethoxy-Substituted CarbocationMethyl-Substituted Carbocation
Primary Stabilizing EffectResonance (+M effect) quora.comquora.comHyperconjugation / Inductive Effect libretexts.org
Strength of StabilizationVery StrongModerate
Key FeatureFormation of resonance structure with a C=O double bond, providing a full octet to the carbocationic carbon. quora.comDonation of electron density from adjacent C-H σ-bonds.
Predicted Sₙ1 RateMuch FasterSlower

General Structure-Reactivity Principles in Allylic Halides

Allylic halides, including this compound, exhibit enhanced reactivity in nucleophilic substitution reactions compared to their saturated alkyl halide counterparts. This heightened reactivity is a hallmark of the allylic system and can be explained by the stability of the intermediates and transition states involved in both Sₙ1 and Sₙ2 mechanisms. glasp.cobyjus.com

The Sₙ1 reactivity of allylic halides is accelerated because the departure of the halide leaving group forms a resonance-stabilized allylic carbocation. byjus.comlibretexts.org The positive charge is delocalized over two carbon atoms, which significantly lowers the activation energy for its formation.

The Sₙ2 reactivity is also enhanced. In the Sₙ2 transition state, the p-orbitals of the adjacent double bond overlap with the p-orbital of the carbon atom undergoing substitution. This conjugation stabilizes the transition state, lowers the activation energy, and thus speeds up the reaction. dalalinstitute.com

A characteristic feature of reactions involving allylic systems is the potential for allylic rearrangement. In Sₙ1 reactions, the nucleophile can attack either of the two carbons that share the positive charge in the resonance hybrid, potentially leading to a mixture of products. study.com A similar rearrangement can occur in a concerted fashion, known as the Sₙ2' reaction. youtube.com

Q & A

What are the primary synthetic routes for 3-Bromo-2-methoxyprop-1-ene, and what experimental conditions are critical for achieving high yield?

The compound is synthesized via bromination of 2-methoxypropene using brominating agents (e.g., HBr or NBS) under controlled temperatures (0–5°C) to prevent polybromination . Anhydrous conditions and inert atmospheres (N₂/Ar) minimize side reactions. Purification via fractional distillation under reduced pressure (e.g., 30–40°C at 10 mmHg) ensures high purity (>95%). Alternative routes include nucleophilic substitution of propargyl derivatives, requiring precise stoichiometry and catalytic bases like K₂CO₃ .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR reveals methoxy protons at δ ~3.3 ppm and allylic bromine at δ ~4.2 ppm. ¹³C NMR confirms the carbonyl carbon (C=O) at δ ~160 ppm .
  • X-ray Crystallography : Monoclinic unit cell parameters (a = 26.34 Å, b = 3.89 Å, c = 27.58 Å, β = 113.9°) are resolved using SHELXL, with hydrogen-bonding interactions (C–H···Br) mapped for structural validation .

What are the common reaction pathways involving this compound in organic synthesis?

The compound participates in:

  • Cycloadditions : Acts as a dienophile in [3+2] reactions with enamines, forming pyrrolidine derivatives .
  • Acetonation : Reacts with ketones or esters via nucleophilic substitution, facilitated by the electron-donating methoxy group .

How can researchers optimize the synthesis of this compound to address low yield or impurity issues?

  • Yield Optimization : Use radical inhibitors (e.g., BHT) during bromination to suppress side reactions. Stepwise addition of bromine at -10°C minimizes dibrominated byproducts .
  • Purification : Silica gel chromatography (hexane/ethyl acetate, 9:1) isolates the product. GC-MS confirms purity (>95%) .

How should discrepancies between computational molecular modeling and experimental crystallographic data be resolved?

Discrepancies often arise from neglecting crystal packing effects. Use periodic boundary condition (PBC) simulations with software like VASP to model intermolecular interactions (e.g., C–H···Br hydrogen bonds). Refine SHELXL data with anisotropic displacement parameters for alignment .

What mechanistic insights explain the regioselectivity of this compound in Diels-Alder reactions?

The methoxy group stabilizes the transition state via resonance, directing electrophilic attack to C3. Kinetic isotope effect (KIE) studies and DFT calculations (M06-2X/cc-pVTZ) confirm endo selectivity and σ-complex intermediates .

What analytical methods are recommended for assessing purity in complex reaction mixtures?

  • HPLC : C18 column with acetonitrile/water (70:30) resolves brominated analogs.
  • Quantitative ¹H NMR : Internal standards (e.g., 1,3,5-trimethoxybenzene) enable rapid purity assessment .

What safety protocols are essential when handling this compound?

  • Use fume hoods, nitrile gloves, and goggles.
  • Store at 0–6°C in amber bottles to prevent decomposition.
  • Neutralize spills with NaHCO₃ before disposal .

How can twinned crystals of this compound be refined using SHELXL?

Apply the TWIN and BASF commands in SHELXL to model twin domains. Use HKLF 5 for multi-domain intensity integration. Restrain bond distances with DFIX for convergence (R-factor < 0.05) .

What strategies address contradictions in reported reaction outcomes for heterocycle synthesis?

  • Solvent Screening : Test polar (DMSO) vs. nonpolar (THF) solvents to assess reactivity shifts.
  • DoE (Design of Experiments) : Systematically vary temperature, catalysts, and stoichiometry.
  • In Situ IR Spectroscopy : Monitor intermediate formation to identify divergent pathways .

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